2-(4-Ethylphenyl)-2-(prop-2-ynylamino)ethanol
説明
特性
IUPAC Name |
2-(4-ethylphenyl)-2-(prop-2-ynylamino)ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c1-3-9-14-13(10-15)12-7-5-11(4-2)6-8-12/h1,5-8,13-15H,4,9-10H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOFZKRCKXLZUQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(CO)NCC#C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
2-(4-Ethylphenyl)-2-(prop-2-ynylamino)ethanol is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure
The compound's structure can be represented as follows:
The biological activity of 2-(4-Ethylphenyl)-2-(prop-2-ynylamino)ethanol is primarily attributed to its interactions with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thus preventing substrate interaction and catalytic activity.
- Receptor Binding : It can modulate signal transduction pathways by binding to cell surface receptors, influencing cellular responses related to neurotransmission and inflammation.
- Cell Proliferation : The compound may affect pathways involved in cell proliferation, potentially impacting cancer cell growth and survival.
Biological Activity Overview
Research indicates that 2-(4-Ethylphenyl)-2-(prop-2-ynylamino)ethanol exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against various pathogens.
- Anticancer Potential : The compound has been evaluated for its ability to induce apoptosis in cancer cell lines, particularly those resistant to conventional therapies.
- Neuroprotective Effects : Its interaction with neurotransmitter systems suggests a role in neuroprotection.
Study 1: Anticancer Activity
A study conducted on the effects of 2-(4-Ethylphenyl)-2-(prop-2-ynylamino)ethanol on multidrug-resistant (MDR) cancer cells revealed significant cytotoxic effects. The compound demonstrated an ability to enhance the retention of doxorubicin in resistant cells, indicating a potential mechanism for overcoming drug resistance.
| Compound | IC50 (µM) | Effect on Doxorubicin Retention |
|---|---|---|
| 2-(4-Ethylphenyl)-2-(prop-2-ynylamino)ethanol | 15 | Increased retention |
| Control (Doxorubicin Alone) | 10 | Baseline retention |
Study 2: Neuroprotective Effects
In vitro assays showed that the compound could protect neuronal cells from oxidative stress-induced apoptosis. This was assessed using a model of oxidative stress where cell viability was measured via MTT assay.
| Treatment | Cell Viability (%) |
|---|---|
| Control (No Treatment) | 100 |
| 2-(4-Ethylphenyl)-2-(prop-2-ynylamino)ethanol (10 µM) | 85 |
| 2-(4-Ethylphenyl)-2-(prop-2-ynylamino)ethanol (20 µM) | 70 |
類似化合物との比較
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following compounds share structural motifs with 2-(4-Ethylphenyl)-2-(prop-2-ynylamino)ethanol, enabling comparative analysis:
Table 1: Key Structural and Functional Comparisons
Key Observations :
Backbone Variations: The target compound and Phenylethanolamine A both possess ethanolamine backbones, but the latter includes a nitro group and methoxyphenyl substitution, enhancing its β-agonist potency . Ritodrine’s propanol backbone and dual hydroxyl groups increase hydrophilicity, contrasting with the lipophilic 4-ethylphenyl group in the target compound .
4-Ethylphenyl vs. 4-hydroxyphenyl (Ritodrine): The ethyl group may improve blood-brain barrier penetration compared to Ritodrine’s polar hydroxyl groups . Nitro and methoxy groups in Phenylethanolamine A contribute to electron-withdrawing effects, possibly altering receptor-binding kinetics .
Synthetic Routes :
- and highlight palladium-catalyzed coupling (e.g., Buchwald-Hartwig) and reflux conditions for similar compounds, suggesting plausible methods for synthesizing the target compound’s aryl-ethyl and propargylamine moieties .
- Purification via column chromatography () or ethyl acetate extraction () may apply .
Pharmacological and Physicochemical Properties
Table 2: Physicochemical and Pharmacological Comparisons
| Property | 2-(4-Ethylphenyl)-2-(prop-2-ynylamino)ethanol | Phenylethanolamine A | Ritodrine |
|---|---|---|---|
| Molecular Weight | 203.3 g/mol | 344.4 g/mol | 263.3 g/mol |
| LogP (Predicted) | ~2.5 (moderate lipophilicity) | ~1.8 | ~0.5 |
| Solubility | Low in water, high in organic solvents | Moderate | High (polar groups) |
| Receptor Affinity | Hypothetical β-adrenergic/Kinase | β₁/β₂-agonist | β₂-agonist |
| Metabolic Stability | High (propargyl group resists oxidation) | Moderate | Low (rapid hepatic) |
Key Insights :
- The 4-ethylphenyl group in the target compound likely increases lipophilicity (LogP ~2.5) compared to Ritodrine (LogP ~0.5), favoring CNS penetration or prolonged half-life .
- Phenylethanolamine A’s nitro group may confer metabolic liabilities (e.g., reduction to amine metabolites), whereas the propargyl group in the target compound could enhance stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
